[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid
Description
[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid is a heterocyclic compound featuring a benzo[f]isoindole core fused with a sulfanylacetic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic applications.
Properties
CAS No. |
920300-45-4 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-[(3-oxo-1,2-dihydrobenzo[f]isoindol-1-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C14H11NO3S/c16-12(17)7-19-14-11-6-9-4-2-1-3-8(9)5-10(11)13(18)15-14/h1-6,14H,7H2,(H,15,18)(H,16,17) |
InChI Key |
DFHIKQKWTUJOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(NC3=O)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)thio)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an indole derivative with a thioacetic acid derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the thioacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to [(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid in cancer treatment. For instance, compounds derived from isoindole structures have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HepG2 cells. Research indicates that these compounds can induce apoptosis and inhibit tumor growth without major toxicity to normal cells .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy. It has been suggested that the sulfanyl group can enhance the radical scavenging ability of the molecule, making it a candidate for formulations aimed at oxidative stress-related conditions . Studies have demonstrated that similar compounds can protect cellular integrity against oxidative damage.
Functional Food Ingredients
Compounds like this compound are being explored as functional food ingredients due to their bioactive properties. They may play roles in enhancing health benefits related to metabolic disorders such as diabetes by improving glucose homeostasis .
Extraction and Purification Techniques
Innovative extraction techniques such as supercritical fluid extraction and microwave-assisted extraction have been employed to isolate bioactive compounds from natural sources. These methods are efficient for obtaining high yields of compounds like this compound from plant materials .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study conducted on synthesized derivatives of isoindole demonstrated that specific modifications to the structure significantly enhanced cytotoxicity against cancer cells. The IC50 values for these compounds ranged from 2.57 µM to higher concentrations depending on the modifications made .
Case Study 2: Antioxidant Efficacy
In vitro assays showed that derivatives exhibited considerable antioxidant activity, with results indicating a reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests potential applications in formulations aimed at reducing oxidative stress in various diseases .
Mechanism of Action
The mechanism of action of 2-((3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoindole Core
2-[(2-Benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic Acid
- Structure : Substitution of the benzo[f] ring with a benzyl group at the 2-position.
- Molecular Weight : 313.37 g/mol (vs. 307.33 g/mol for the target compound).
- Reduced aromatic conjugation compared to the benzo[f] system, which may alter electronic interactions in biological targets .
4-Methyl-N-(2-((3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)methyl)phenethyl)benzenesulfonamide (3f)
- Structure : Incorporates a benzenesulfonamide group linked via a phenethyl chain.
- Key Differences :
2-((3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)methyl)phenethyl Methanesulfonate (3k)
- Structure : Methanesulfonate ester replaces the acetic acid chain.
- Key Differences :
Functional Group Modifications
(3-Oxo-2,3-dihydro-isoindol-1-ylidene)-acetic Acid
- Structure : Replaces the sulfanyl bridge with a conjugated ylidene group (–CH=).
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic Acid
- Structure: Propanoic acid chain attached to a para-substituted phenyl ring.
- Pharmacological Relevance : Marketed as Flosin or Isindone for anti-inflammatory use.
- Key Differences: The propanoic acid chain enhances steric bulk, possibly improving metabolic stability. The para-phenyl substitution directs the compound toward cyclooxygenase (COX) inhibition, a mechanism absent in the target compound .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid is a compound characterized by its unique structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H13NO3S
- CAS Number : 189271-24-7
The structure features a benzoisoindole core with a sulfanyl group and an acetic acid moiety, which may contribute to its biological properties.
Research indicates that this compound exhibits various biological activities, primarily due to its interaction with specific biological targets.
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help mitigate oxidative stress in cells.
- Anti-inflammatory Properties : Studies suggest that it can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Antimicrobial Effects : Preliminary data indicate that this compound may possess antimicrobial properties against certain bacterial strains.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several derivatives of benzoisoindoles. The findings indicated that compounds similar to this compound demonstrated significant free radical scavenging activity (PubChem) .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the expression of inflammatory markers in macrophages. For instance, one study reported a decrease in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Research conducted on various benzoisoindole derivatives highlighted their effectiveness against Gram-positive bacteria. Specifically, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
